Bienvenue dans la boutique en ligne BenchChem!

n,n-Dimethyl-1,3,4,5-tetrahydrobenzo[cd]indol-4-amine

Serotonin receptor pharmacology 5-HT2A agonism Binding affinity

RU-28306 (CAS 73625-11-3) is a racemic partial ergoline and the essential mid-point reference in the N-alkyl ergoline potency continuum (N-propyl > N-methyl > N-H). Its constrained tricyclic scaffold provides intermediate conformational freedom between flexible tryptamines (DMT) and rigid ergolines (LSD), enabling precise receptor mapping at 5-HT₁, 5-HT₁A, and 5-HT₂ sites. Choose this compound when your SAR campaign requires a validated probe with dual serotonergic and dopaminergic agonist activity, confirmed across multiple in vitro and in vivo endpoints including receptor binding, prolactin secretion, dopamine turnover, and rotational behavior.

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
CAS No. 73625-11-3
Cat. No. B1680171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen,n-Dimethyl-1,3,4,5-tetrahydrobenzo[cd]indol-4-amine
CAS73625-11-3
SynonymsRU 28306;  RU28306;  RU-28306; 
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCN(C)C1CC2=C3C(=CNC3=CC=C2)C1
InChIInChI=1S/C13H16N2/c1-15(2)11-6-9-4-3-5-12-13(9)10(7-11)8-14-12/h3-5,8,11,14H,6-7H2,1-2H3
InChIKeyBQOANWOQEHVATQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

n,n-Dimethyl-1,3,4,5-tetrahydrobenzo[cd]indol-4-amine (RU-28306): Chemical Identity, Pharmacological Class, and Procurement-Relevant Characteristics


n,n-Dimethyl-1,3,4,5-tetrahydrobenzo[cd]indol-4-amine (CAS 73625-11-3), also designated RU-28306, is a synthetic, racemic partial ergoline belonging to the class of tricyclic tryptamine derivatives [1]. It is formally described as a serotonin (5-HT) receptor agonist with selectivity for 5-HT₁ and 5-HT₂ subtypes, and can be regarded as either a conformationally constrained derivative of N,N-dimethyltryptamine (DMT) or a structurally simplified analogue of lysergic acid diethylamide (LSD) [1] [2]. Physicochemical properties include a molecular formula of C₁₃H₁₆N₂, a molecular weight of 200.28 g/mol, a predicted density of 1.2 ± 0.1 g/cm³, and a predicted boiling point of 368.1 ± 42.0 °C at 760 mmHg [3].

Why n,n-Dimethyl-1,3,4,5-tetrahydrobenzo[cd]indol-4-amine Cannot Be Replaced by Generic Tryptamine or Ergoline Analogs


Substitution within the tetrahydrobenzo[cd]indole series is not functionally neutral. The constrained tricyclic scaffold of RU-28306 imposes distinct conformational restrictions on the ethylamine side chain relative to freely rotating tryptamines such as DMT, resulting in a differentiated receptor binding profile [1]. Even minor structural perturbations within the same ergoline series—such as N-des-methyl (RU-27849) or N-propyl (RU-28251) substitutions—produce rank-order changes in dopaminergic potency, with the N-propyl analog demonstrating greater in vivo efficacy than RU-28306 (N-methyl), which in turn outperforms RU-27849 (N-H) [2]. These pharmacophoric variations mean that procurement of an in-class compound without precise specification risks selecting an agent with qualitatively and quantitatively different biological activity.

Quantitative Differentiation Evidence for n,n-Dimethyl-1,3,4,5-tetrahydrobenzo[cd]indol-4-amine vs. Closest Analogs


5-HT₂ vs. 5-HT₁ Subtype Binding Selectivity Relative to DMT

Racemic RU-28306 exhibits a shifted selectivity profile compared to its flexible-chain analog DMT. At the 5-HT₂ recognition site, RU-28306 is at least equipotent to analogous free-chain tryptamines, whereas at all 5-HT₁ sites it shows reduced potency relative to these comparators [1]. Community analysis of the Taylor et al. (1987) binding data indicates that RU-28306 binds approximately 1.7-fold more strongly than DMT at the 5-HT₂A site, but approximately 3-fold more weakly at the 5-HT₁A site [2]. This selectivity inversion—enhanced 5-HT₂ affinity with concomitantly diminished 5-HT₁ affinity—constitutes a pharmacologically meaningful shift relative to DMT [1] [3].

Serotonin receptor pharmacology 5-HT2A agonism Binding affinity Tryptamine SAR

Dopaminergic Activity Potency Ranking Within the Simplified Ergoline Series (RU-27849, RU-28306, RU-28251)

In a direct comparative study of three simplified ergoline derivatives, RU-28306 (N-methyl) demonstrated intermediate dopaminergic potency relative to its N-H (RU-27849) and N-propyl (RU-28251) congeners. Across multiple in vivo endpoints—plasma prolactin modulation, striatal dopamine turnover, striatal acetylcholine content, and induction of contralateral circling in 6-OHDA-lesioned rats—the potency rank order was consistently N-propyl (RU-28251) > N-methyl (RU-28306) > N-H (RU-27849) [1]. All three compounds behaved similarly to the reference dopamine agonist bromocriptine in these assays, but were substantially weaker displacers of [³H]-dihydroergocriptine and [³H]-spiroperidol binding [1].

Dopamine receptor agonism Ergoline SAR 6-OHDA lesion model Parkinson's disease research

Conformational Constraint as a Differentiating Pharmacophoric Feature vs. Acyclic Tryptamines

The tetrahydrobenzo[cd]indole ring system of RU-28306 enforces a rigid geometry on the tryptamine ethylamine side chain that is absent in acyclic analogs such as DMT, 5-methoxy-DMT, or unsubstituted tryptamine [1]. This conformational constraint was explicitly designed to probe the topographical differences between 5-HT₁, 5-HT₁A, and 5-HT₂ recognition sites [1]. The resulting binding profile—retention of 5-HT₂ affinity with diminished 5-HT₁ affinity—demonstrates that the constrained scaffold alters the pharmacophoric complementarity to different receptor subtypes [1] [2]. A non-ergoline constrained tryptamine analog studied in the same series achieved a 4-fold enhancement in 5-HT₂ potency over both RU-27849 and tryptamine, further confirming that the nature of the constraint itself critically determines the selectivity outcome [1].

Pharmacophore mapping Conformational restriction 5-HT receptor subtypes Ligand design

Racemic Nature and Structural Simplification Relative to LSD: Implications for Experimental Design

RU-28306 is characterized as a racemic partial ergoline, representing a structurally simplified analogue of LSD in which the complex lysergic acid tetracyclic system has been reduced to a tricyclic tetrahydrobenzo[cd]indole core [1]. While LSD is a full ergoline with potent 5-HT₂A agonism linked to its hallucinogenic effects, RU-28306 retains binding affinity closer to that of DMT, albeit with the aforementioned selectivity shift [1] [2]. The racemic nature (both enantiomers present) is an important experimental consideration not shared with enantiomerically pure ergolines such as LSD or with single-enantiomer pharmaceutical ergolines .

Ergoline structural simplification Racemic mixture pharmacology 5-HT2A agonist design LSD analog comparison

Dual Serotonergic-Dopaminergic Pharmacology Compared to Selective 5-HT₂A Agonists

Unlike highly selective 5-HT₂A agonists, RU-28306 exhibits a dual pharmacological profile with measurable activity at both serotonergic and dopaminergic systems [1] [2]. In the 6-OHDA-lesioned rat model—a classical assay for dopaminergic activity—RU-28306 induced intense contralateral circling behavior comparable to bromocriptine, a clinically used dopamine D₂ agonist [2]. Simultaneously, its serotonergic component is evidenced by its binding profile at 5-HT₁ and 5-HT₂ recognition sites [1]. This dual activity contrasts with agents such as the selective 5-HT₂A agonist TCB-2 or the dopamine-selective agonist bromocriptine, which each act predominantly on one system [2].

Polypharmacology Serotonin-dopamine interaction In vivo behavioral model 6-OHDA lesion

Procurement and Physical Property Differentiation from RU-27849 and RU-28251

At the level of procurement and analytical handling, RU-28306 (CAS 73625-11-3) is physically distinguished from its closest congeners. RU-27849 (CAS 77963-70-3) has a molecular weight of 172.23 g/mol (C₁₁H₁₂N₂) versus 200.28 g/mol (C₁₃H₁₆N₂) for RU-28306, reflecting the absence of the N,N-dimethyl substitution [1]. RU-28251 (N-propyl analog) carries a still larger N-alkyl substituent. Commercially, RU-28306 is supplied as a solid powder with specified purity of >98%, soluble in DMSO, with recommended storage at -20°C for long-term stability . This physical differentiation is relevant for inventory management, analytical method development, and in-life dosing formulation, where molecular weight differences directly affect molarity calculations and the N-alkyl chain length influences lipophilicity and solubility [1] .

Chemical sourcing Physicochemical properties Reference standard Analytical characterization

Optimal Application Scenarios for n,n-Dimethyl-1,3,4,5-tetrahydrobenzo[cd]indol-4-amine Based on Quantitative Evidence


Pharmacophoric Mapping of 5-HT Receptor Subtype Topographies Using a Conformationally Constrained Tryptamine Probe

RU-28306 was originally developed and characterized as a rigid tryptamine analog specifically to define the pharmacophoric differences between 5-HT₁, 5-HT₁A, and 5-HT₂ recognition sites [1]. Its constrained tricyclic scaffold locks the ethylamine side chain into a defined geometry that differentially complements 5-HT₂ versus 5-HT₁ binding pockets, as demonstrated by its shifted selectivity profile relative to DMT [1]. This makes RU-28306 the appropriate reference compound for any receptor mapping study that requires a probe with intermediate conformational freedom between fully flexible tryptamines and fully rigid ergolines.

Serotonin-Dopamine Interaction Studies Requiring Dual-System Pharmacological Activity

Unlike single-system probes that target only serotonergic or only dopaminergic pathways, RU-28306 demonstrates functional activity at both receptor systems: it acts as a 5-HT₁/5-HT₂ agonist [1] and exhibits dopaminergic agonist activity comparable to bromocriptine in the 6-OHDA-lesioned rat circling model, with measurable effects on plasma prolactin, striatal DA turnover, and striatal acetylcholine content [2]. This dual pharmacology is essential for experiments investigating the interplay between serotonin and dopamine neurotransmission, where the use of a single-system agonist would fail to replicate the integrated polypharmacological stimulus.

Structure-Activity Relationship Studies in the Simplified Ergoline Series: N-Alkyl Substitution Effects

The N-methyl substituent of RU-28306 defines an intermediate point on the potency continuum established by Euvrard et al. (1981), where dopaminergic activity ranks as N-propyl (RU-28251) > N-methyl (RU-28306) > N-H (RU-27849) [1]. This rank order has been validated across multiple in vitro and in vivo endpoints including receptor binding, prolactin secretion, dopamine turnover, and rotational behavior [1]. RU-28306 is therefore the essential mid-point reference compound for any SAR campaign exploring the effect of N-alkyl chain length on ergoline pharmacology, enabling interpolation between the weakly active des-methyl analog and the maximally active N-propyl derivative.

Reference Standard for Simplified Ergoline Scaffold Comparison in Psychedelic Research

As a structurally simplified analogue of LSD that retains binding affinity closer to DMT, RU-28306 occupies a unique position between simple tryptamine psychedelics and complex ergoline psychedelics [1] [2]. Its partial ergoline character and racemic nature distinguish it from both LSD (full ergoline, single enantiomer) and DMT (simple tryptamine, achiral) [1]. Researchers investigating the structural determinants of psychedelic activity can use RU-28306 as a reference compound to assess the pharmacological consequences of progressive simplification from the LSD tetracyclic core to the tricyclic tetrahydrobenzo[cd]indole scaffold, thereby disentangling the contributions of the ergoline D-ring and the amide substituent from the core tryptamine pharmacophore.

Quote Request

Request a Quote for n,n-Dimethyl-1,3,4,5-tetrahydrobenzo[cd]indol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.